Wilfordine

Overview

Description

Wilfordine is an alkaloid isolated from the roots of Tripterygium wilfordii . It is a type of sesquiterpenoid . The molecular formula of Wilfordine is C43H49NO19 .

Synthesis Analysis

The synthesis of Wilfordine involves the biosynthesis of farnesyl pyrophosphate (FPP), which is an important precursor of sesquiterpenoids such as Wilfordine . The process is catalyzed by Farnesylpyrophosphate synthase (FPS) from Tripterygium wilfordii . An enantioselective synthetic route to hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, was developed .

Molecular Structure Analysis

The molecular weight of Wilfordine is 883.84 . The structure of Wilfordine is classified under Terpenoids Sesquiterpenes .

Chemical Reactions Analysis

The chemical reactions involving Wilfordine are not explicitly mentioned in the retrieved sources .

Physical And Chemical Properties Analysis

Wilfordine appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Insecticidal Activity

Wilfordine has been identified as an insecticidally active alkaloid. It targets the sodium channel and ATPase in insects, which may explain its effectiveness against certain larvae .

Determination in Honey

Due to the presence of Wilfordine in toxic nectar plants like Tripterygium wilfordii, it can be transferred to honey by honey bees. A sensitive method involving liquid-liquid extraction (LLE) and LC-MS/MS has been developed to detect Wilfordine in honey samples .

3. Therapeutic Target for Diabetic Kidney Disease Wilfordine is found in Tripterygium wilfordii Hook. f. (TWHF), a traditional Chinese herbal medicine used to treat diabetic kidney disease (DN). Studies have shown its ability to attenuate DN, highlighting its potential therapeutic application .

Anti-inflammatory and Immune-Regulating Effects

Tripterygium wilfordii Hook. f., which contains Wilfordine, has anti-inflammatory and immune-regulating effects. This has led to increased attention in clinical research and trials for its potential applications .

Mechanism of Action

Target of Action

Wilfordine, an alkaloid isolated from the roots of Tripterygium wilfordii , is known to target the Na±K±ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for osmoregulation, nerve impulse transmission, and muscle contraction .

Mode of Action

It is suggested that wilfordine may inhibit the activity of na±k±atpase . This inhibition could potentially disrupt the balance of sodium and potassium ions across the cell membrane, affecting various cellular processes .

Biochemical Pathways

It is known that na±k±atpase, the target of wilfordine, plays a significant role in several biochemical pathways, including signal transduction, nutrient uptake, and maintenance of cell volume . Therefore, the inhibition of Na±K±ATPase by Wilfordine could potentially affect these pathways .

Pharmacokinetics

A study has shown that the pharmacokinetics of tripterygium wilfordii, the plant from which wilfordine is derived, can be influenced by disease states . This suggests that the pharmacokinetics of Wilfordine might also be affected by various factors such as disease conditions, genetic variations, and drug interactions .

Result of Action

Given its potential inhibitory effect on na±k±atpase, it is plausible that wilfordine could affect various cellular processes, including ion transport, cell volume regulation, and signal transduction .

Action Environment

The action, efficacy, and stability of Wilfordine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and activity of Wilfordine. Additionally, the presence of other substances, such as other drugs or food components, could potentially interact with Wilfordine, affecting its action and efficacy .

Safety and Hazards

properties

IUPAC Name |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDBHSNYTFRCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

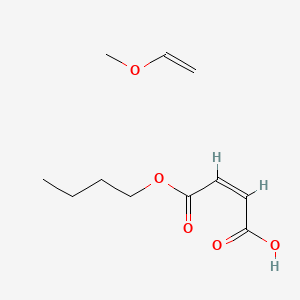

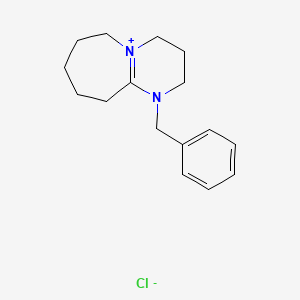

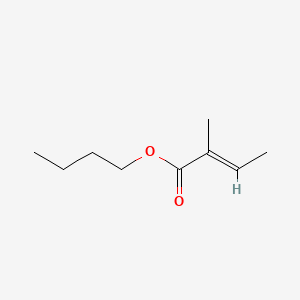

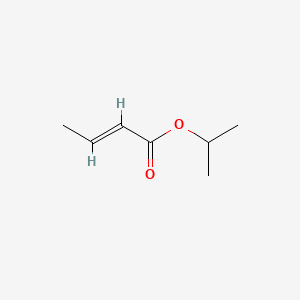

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

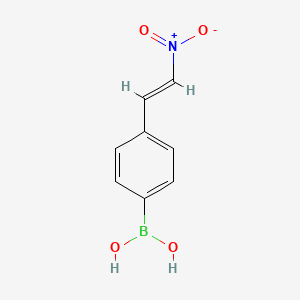

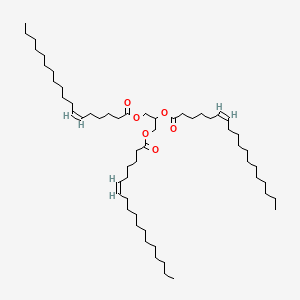

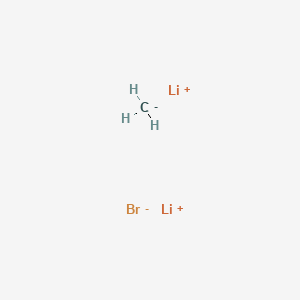

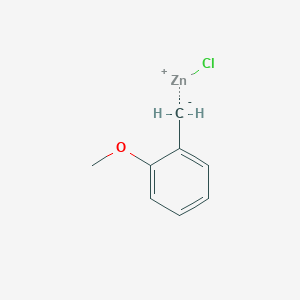

Feasible Synthetic Routes

Q & A

Q1: How does wilfordine exert its insecticidal effects?

A1: Wilfordine exhibits contact toxicity against various insect larvae. [, ] Research suggests that it targets the insect's nervous system by inhibiting Na⁺-K⁺-ATPase, an enzyme crucial for nerve impulse transmission. [] This inhibition leads to paralysis and eventual death of the insect. []

Q2: What is the chemical structure of wilfordine?

A2: While the provided research excerpts don't explicitly detail wilfordine's molecular formula or spectroscopic data, they consistently describe it as a sesquiterpene pyridine alkaloid. [, , ] For a detailed structural elucidation, refer to the original research articles on wilfordine's isolation and characterization. [, , , ]

Q3: Which insect species are most susceptible to wilfordine?

A3: Studies demonstrate wilfordine's effectiveness against several lepidopteran insects, including Mythimna separata (Oriental armyworm), Plutella xylostella (Diamondback moth), and Agrotis ypsilon (Black cutworm). [] It displays both contact toxicity and stomach toxicity against these pests. []

Q4: How does wilfordine's insecticidal activity compare to other compounds from Tripterygium species?

A4: Tripterygium species contain other insecticidal compounds like wilfortrine, wilforgine, and wilforine. [] While all four compounds show activity against lepidopteran insects, their potency and mechanisms might differ. For instance, wilfordine and wilforine exhibit topical toxicity, while wilfortrine and wilforgine demonstrate stomach toxicity. []

Q5: What is known about the safety profile of wilfordine?

A6: While wilfordine shows promise as an insecticide, its safety profile requires further investigation. Research on TGT, containing wilfordine, highlights potential hepatotoxicity, especially in individuals with pre-existing conditions like nephrotic syndrome. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.